![molecular formula C16H15ClN2O2S B5537346 1-(4-chlorophenyl)-5-methyl-4-(2-thienylcarbonyl)-2-piperazinone](/img/structure/B5537346.png)
1-(4-chlorophenyl)-5-methyl-4-(2-thienylcarbonyl)-2-piperazinone
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Description
"1-(4-chlorophenyl)-5-methyl-4-(2-thienylcarbonyl)-2-piperazinone" is a compound of interest in the field of organic chemistry, particularly in the study of piperazine derivatives. Piperazine and its derivatives have been a focal point of research due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of similar piperazine derivatives typically involves multi-step reactions including alkylation, acidulation, reduction, and hydrolysis processes. For instance, Quan (2006) describes the synthesis of 1-(2,3-dichlorophenyl)piperazine from dichloronitrobenzene and piperazine, yielding a total yield of 48.2% (Quan, 2006).
Scientific Research Applications
Antimicrobial Activities
Research on derivatives of piperazine, including compounds with chlorophenyl groups, indicates their significance in developing antimicrobial agents. A study by Bektaş et al. (2010) synthesized novel triazole derivatives, including compounds with chlorophenyl and piperazine groups, demonstrating good to moderate antimicrobial activities against test microorganisms. This suggests the potential of the requested compound in antimicrobial research, where modifications of the piperazine core might lead to effective antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).
Pharmaceutical Intermediates
Piperazine derivatives, including those with chlorophenyl groups, are often studied as intermediates in pharmaceutical synthesis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine, highlights the process of creating intermediates that could be pivotal in developing new drugs. This underscores the importance of such compounds in synthesizing pharmaceuticals with potential applications in treating various diseases (Quan, Z., 2006).
Antitumor and Anticancer Properties
Further research has explored the anticancer properties of compounds with structures similar to the requested compound. For example, El-Masry et al. (2022) studied 5-aryl-1,3,4-thiadiazole-based compounds with chlorophenyl and piperazine moieties for their cytotoxicity against cancer cell lines. These compounds demonstrated significant anticancer activities, suggesting the potential of the requested compound in cancer research (El-Masry, R. M., Essa, B. M., Selim, A. A., El-Emam, S. Z., Mohamed, K. O., Sakr, T., Kadry, H., Taher, A., & Abou-Seri, S. M., 2022).
properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-4-(thiophene-2-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11-9-19(13-6-4-12(17)5-7-13)15(20)10-18(11)16(21)14-3-2-8-22-14/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZZTSBYWATGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-5-methyl-4-(2-thienylcarbonyl)-2-piperazinone |
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